molecular formula C14H16BrN3O3 B14950823 2-[(2E)-2-(3-bromobenzylidene)hydrazinyl]-2-oxo-N-(tetrahydrofuran-2-ylmethyl)acetamide

2-[(2E)-2-(3-bromobenzylidene)hydrazinyl]-2-oxo-N-(tetrahydrofuran-2-ylmethyl)acetamide

Cat. No.: B14950823
M. Wt: 354.20 g/mol
InChI Key: ZGPVJXZGONJZJE-CAOOACKPSA-N
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Description

2-[(2E)-2-(3-bromobenzylidene)hydrazinyl]-2-oxo-N-(tetrahydrofuran-2-ylmethyl)acetamide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound features a bromobenzylidene group, a hydrazinyl moiety, and a tetrahydrofuran-2-ylmethyl substituent, making it an interesting subject for chemical studies.

Preparation Methods

The synthesis of 2-[(2E)-2-(3-bromobenzylidene)hydrazinyl]-2-oxo-N-(tetrahydrofuran-2-ylmethyl)acetamide typically involves the condensation of 3-bromobenzaldehyde with hydrazine derivatives under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the process. The resulting hydrazone intermediate is then reacted with an acylating agent, such as acetic anhydride, to form the final product .

Chemical Reactions Analysis

2-[(2E)-2-(3-bromobenzylidene)hydrazinyl]-2-oxo-N-(tetrahydrofuran-2-ylmethyl)acetamide undergoes various chemical reactions, including:

Scientific Research Applications

2-[(2E)-2-(3-bromobenzylidene)hydrazinyl]-2-oxo-N-(tetrahydrofuran-2-ylmethyl)acetamide has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-[(2E)-2-(3-bromobenzylidene)hydrazinyl]-2-oxo-N-(tetrahydrofuran-2-ylmethyl)acetamide involves its interaction with specific molecular targets and pathways. The hydrazinyl moiety can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The bromobenzylidene group may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Similar compounds to 2-[(2E)-2-(3-bromobenzylidene)hydrazinyl]-2-oxo-N-(tetrahydrofuran-2-ylmethyl)acetamide include:

The unique combination of functional groups in this compound makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C14H16BrN3O3

Molecular Weight

354.20 g/mol

IUPAC Name

N'-[(E)-(3-bromophenyl)methylideneamino]-N-(oxolan-2-ylmethyl)oxamide

InChI

InChI=1S/C14H16BrN3O3/c15-11-4-1-3-10(7-11)8-17-18-14(20)13(19)16-9-12-5-2-6-21-12/h1,3-4,7-8,12H,2,5-6,9H2,(H,16,19)(H,18,20)/b17-8+

InChI Key

ZGPVJXZGONJZJE-CAOOACKPSA-N

Isomeric SMILES

C1CC(OC1)CNC(=O)C(=O)N/N=C/C2=CC(=CC=C2)Br

Canonical SMILES

C1CC(OC1)CNC(=O)C(=O)NN=CC2=CC(=CC=C2)Br

Origin of Product

United States

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